Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate
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Overview
Description
Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate is a complex organic compound featuring a pyrrolo-thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo-Thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiazole ring can be reacted with a pyrrole derivative in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide.
Introduction of Functional Groups: The hydroxy(oxido)amino group can be introduced via nitration followed by reduction. The carbamate group is typically introduced through the reaction of the amine with ethyl chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal properties include antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The hydroxy(oxido)amino group is particularly important for binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-phenyl-5-(3-pyridinylcarbonyl)-1,3-thiazol-2-ylcarbamate
- 2-methoxyethyl 5,6,7,8-tetrahydro1benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate
Uniqueness
Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate is unique due to its specific functional groups and the pyrrolo-thiazole core. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxy(oxido)amino group, in particular, offers unique opportunities for chemical modifications and interactions with biological targets.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
Properties
CAS No. |
72083-57-9 |
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Molecular Formula |
C9H10N4O4S |
Molecular Weight |
270.27 g/mol |
IUPAC Name |
ethyl N-(4-methyl-6-nitropyrrolo[2,3-d][1,3]thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H10N4O4S/c1-3-17-9(14)11-8-10-7-6(18-8)5(13(15)16)4-12(7)2/h4H,3H2,1-2H3,(H,10,11,14) |
InChI Key |
BLWVOWFYEJLMIW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)C(=CN2C)[N+](=O)[O-] |
Origin of Product |
United States |
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